molecular formula C6H13ClN2O2 B2499301 2-Methyloxolane-3-carbohydrazide hydrochloride CAS No. 1849259-69-3

2-Methyloxolane-3-carbohydrazide hydrochloride

Cat. No.: B2499301
CAS No.: 1849259-69-3
M. Wt: 180.63
InChI Key: GYDGFKGUVSDQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyloxolane-3-carbohydrazide hydrochloride is an organic compound with the molecular formula C₆H₁₃ClN₂O₂ It is a derivative of oxolane, featuring a carbohydrazide group at the third position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyloxolane-3-carbohydrazide hydrochloride typically involves the following steps:

    Formation of 2-Methyloxolane: This can be achieved through the cyclization of 1,4-butanediol in the presence of an acid catalyst.

    Introduction of the Carbohydrazide Group: The oxolane ring is then reacted with hydrazine hydrate under reflux conditions to introduce the carbohydrazide group at the third position.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Using large reactors to handle the cyclization and hydrazine reactions.

    Purification: Employing techniques such as crystallization and filtration to obtain the pure compound.

    Quality Control: Ensuring the product meets the required purity standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

2-Methyloxolane-3-carbohydrazide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Alkyl halides or acyl chlorides.

Major Products

    Oxidation: Produces oxo derivatives.

    Reduction: Yields various hydrazine derivatives.

    Substitution: Forms substituted carbohydrazides.

Scientific Research Applications

2-Methyloxolane-3-carbohydrazide hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 2-Methyloxolane-3-carbohydrazide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The carbohydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. This can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methyloxolane: A simpler analog without the carbohydrazide group.

    3-Carbohydrazide Oxolane: Lacks the methyl group at the second position.

    2-Methyloxolane-3-carboxylic Acid: Contains a carboxylic acid group instead of a carbohydrazide.

Uniqueness

2-Methyloxolane-3-carbohydrazide hydrochloride is unique due to the presence of both a methyl group and a carbohydrazide group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthesis and research.

Properties

IUPAC Name

2-methyloxolane-3-carbohydrazide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c1-4-5(2-3-10-4)6(9)8-7;/h4-5H,2-3,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDGFKGUVSDQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)C(=O)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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